Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2/c1-23-14(22)10-8-19-21-12(15(16,17)18)7-11(20-13(10)21)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTYXRKGGVCCSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and enzyme inhibitor, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
This compound possesses a rigid and planar structure that enhances its interaction with biological targets. Its molecular formula is , and it is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.
The primary mechanism through which this compound exerts its biological effects involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition leads to disrupted cell cycle progression and subsequent apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing the phosphorylation of key substrates necessary for cell cycle advancement .
Biological Activities
1. Anticancer Activity
Research has demonstrated that this compound induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| HCT-116 | Not specified but significant inhibition observed |
The apoptosis mechanism is linked to the compound's ability to induce G1-phase arrest in the cell cycle, leading to increased programmed cell death rates compared to control groups .
2. Enzyme Inhibition
this compound has also been studied for its role as an enzyme inhibitor. It has shown activity against various targets, including phosphodiesterases and kinases, contributing to its potential as a therapeutic agent in treating inflammatory diseases and cancers .
3. Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This activity aligns with the broader class of pyrazolo[1,5-a]pyrimidines known for their anti-inflammatory properties .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Efficacy : A study published in Bioorganic & Medicinal Chemistry reported that derivatives of pyrazolo[1,5-a]pyrimidines showed significant anticancer activity through similar mechanisms as this compound. The study emphasized structure-activity relationships that enhance anticancer efficacy .
- Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits CDK2 activity in a dose-dependent manner, confirming its role as a potential therapeutic agent against proliferative diseases like cancer .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C15H10F3N3O2
Molecular Weight: 315.25 g/mol
CAS Number: 294194-48-2
The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a rigid, planar structure that enhances its biological activity. The trifluoromethyl group is notable for increasing the lipophilicity and metabolic stability of the compound.
Antitumor Activity
Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown promising antitumor properties. Studies indicate that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism involves:
- Inhibition of Cyclin-dependent Kinase 2 (CDK2): The compound binds to the active site of CDK2, inhibiting its kinase activity. This prevents the phosphorylation of substrates necessary for cell cycle progression, leading to cell cycle arrest and apoptosis .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds may exert anti-neuroinflammatory effects by modulating pathways such as NF-kB and ER stress responses. This suggests potential applications in treating neurodegenerative diseases .
Photophysical Properties
The structural characteristics of this compound allow for tunable photophysical properties. This makes it a candidate for optical applications, including fluorescence imaging and sensing technologies.
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, researchers administered varying doses of this compound to MCF-7 and HCT-116 cell lines. Results demonstrated that low to moderate doses effectively inhibited tumor growth without significant toxicity to normal cells. The study concluded that this compound could be developed into a therapeutic agent for breast and colon cancers .
Case Study 2: Neuroprotection in Animal Models
A study investigating the neuroprotective effects of related pyrazolo compounds involved administering them to animal models subjected to neurotoxic agents. The results indicated a significant reduction in neuroinflammation and neuronal apoptosis, suggesting that this compound could be beneficial in neurological disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications in Analogous Compounds
The following table summarizes critical structural differences between the target compound and its analogs:
Impact of Substituents and Functional Groups
Position 5 Modifications
- Phenyl vs.
- Cyclopropyl : Cyclopropyl substituents introduce steric bulk and electron-withdrawing effects, which may enhance metabolic resistance but reduce aromatic π-stacking interactions .
Position 7 Modifications
- Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CHF₂) : The -CF₃ group provides stronger electron-withdrawing effects and greater metabolic stability than -CHF₂, which may slightly reduce potency but improve pharmacokinetics .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters generally exhibit faster hydrolysis rates in vivo compared to ethyl esters, leading to shorter half-lives. However, methyl esters may improve initial bioavailability due to smaller molecular size .
Core Saturation
Q & A
Q. Advanced
- Molecular docking (AutoDock, Glide) : Predicts binding modes with targets like CDK2 or PCNA .
- QSAR modeling : Relates substituent electronic parameters (Hammett σ) to IC₅₀ values .
- MD simulations : Evaluates stability of ligand-protein complexes over nanosecond timescales .
Notes on Data Contradictions
- Synthetic yields : reports 62–70% yields for similar compounds, while achieves 80–85% using microwave assistance, highlighting the impact of reaction conditions .
- Melting points : Variations (e.g., 221–223°C vs. 263–265°C in and ) may stem from polymorphism or impurities, necessitating repeated crystallizations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
